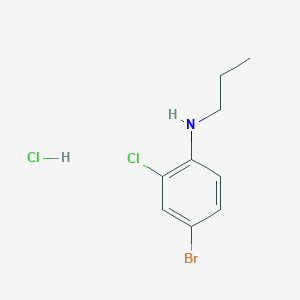

4-bromo-2-chloro-N-propylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-bromo-2-chloro-N-propylaniline hydrochloride” is a chemical compound with the CAS Number: 2138033-07-3 . It has a molecular weight of 285.01 and is typically available in powder form . The compound is used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-chloro-N-propylaniline hydrochloride . The InChI code for this compound is 1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7 (10)6-8 (9)11;/h3-4,6,12H,2,5H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a melting point of 139-140 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique

Chemical Properties

“4-bromo-2-chloro-N-propylaniline hydrochloride” is a chemical compound that belongs to the family of arylamines. It has a molecular weight of 285.01 . The compound is typically stored at room temperature and appears as a powder . It has a melting point of 139-140°C .

Synthesis

The synthesis of 4-Bromoaniline, a related compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .

Heck Cross-Coupling Reactions

4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs), promoting carbon-carbon (C-C) bond formation .

Mannich Reactions

4-Bromoaniline acts as an aromatic amine in Mannich reactions . This enables the introduction of bromine into β-amino ketones for further chemical modifications .

Pharmaceutical Applications

The processes involving 4-Bromoaniline are significant in producing pharmaceuticals . It serves as a versatile intermediate for various synthetic applications .

Production of Complex Organic Molecules

4-Bromoaniline is used in the synthesis of various organic molecules through catalytic processes . It’s a compound that can be used in the synthesis of complex organic molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

4-bromo-2-chloro-N-propylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h3-4,6,12H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHASZFHZPSCOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-chloro-N-propylaniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide](/img/structure/B2510025.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone](/img/structure/B2510028.png)

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-pyrazol-1-yl)picolinamide](/img/structure/B2510031.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2510033.png)

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B2510037.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)

![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)

![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)